molecular formula C11H14O B087942 1-Phenylcyclopentanol CAS No. 10487-96-4

1-Phenylcyclopentanol

Cat. No. B087942
CAS RN: 10487-96-4
M. Wt: 162.23 g/mol
InChI Key: ITHZGJVAQFFNCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1-arylcyclohexylamines, which share a structural motif with 1-Phenylcyclopentanol, involves various procedures. One notable method involves the preparation from 1-piperidinocyclohexanecarbonitrile by replacing the cyano group with phenyl using phenylmagnesium bromide, demonstrating the versatility and adaptability of synthetic routes for compounds within this class (Maddox, Godefroi, & Parcell, 1965).

Molecular Structure Analysis

Spectroscopic and quantum computational studies have been conducted on molecules similar to 1-Phenylcyclopentanol, such as 1-phenylcyclopentane carboxylic acid. These studies utilize density functional theory (DFT) and include vibrational wavenumber calculations, natural bond orbital (NBO) analyses, and molecular docking to investigate intermolecular interactions and the bioactive nature of the compound. Such analyses provide insight into the molecular structure and potential applications of 1-Phenylcyclopentanol and related compounds (Raajaraman, Sheela, & Muthu, 2019).

Chemical Reactions and Properties

The chemical reactivity and transformations of compounds similar to 1-Phenylcyclopentanol have been studied, revealing interesting chemical behavior. For instance, the reaction of PTA lithium salt with benzaldehyde to obtain a water-soluble derivative indicates the potential for functional group modifications and the creation of novel derivatives with varied properties (Erlandsson, Gonsalvi, Ienco, & Peruzzini, 2008).

Physical Properties Analysis

The molecular structure and conformational preferences of related compounds, such as 1-phenyl-1-X-1-silacyclohexanes, have been examined through spectroscopic methods and quantum chemical calculations. These studies reveal the equilibrium between different conformers and provide insights into the physical properties of 1-Phenylcyclopentanol (Shainyan, Belyakov, Sigolaev, Khramov, & Kleinpeter, 2017).

Chemical Properties Analysis

Investigations into the chemical properties of related compounds, such as the synthesis of bicycloalkyl groups and cubanes as para-phenyl bioisosteres, offer insights into the solubility, nonspecific binding, and physicochemical properties that could be relevant to 1-Phenylcyclopentanol. These studies highlight the potential for structural modifications to enhance desirable properties (Auberson et al., 2017).

Scientific Research Applications

  • Synthesis and Characterization of Psychoactive Substances : A study discussed the synthesis and characterization of substances like fluorolintane, based on a 1,2-diarylethylamine structure similar to 1-Phenylcyclopentanol. These substances function as NMDA receptor antagonists and have dissociative effects, highlighting potential applications in neuroscience and pharmacology (Dybek et al., 2019).

  • Applications in Diabetes Treatment : Cyclobutyl phenyl sulfide, a precursor to cyclobutyl phenyl sulfoxide, has been utilized in the synthesis of potent glucokinase activators (GKAs) potentially useful for treating type 2 diabetes, demonstrating the role of such compounds in therapeutic applications (Fyfe & Rasamison, 2005).

  • Spectroscopic and Computational Studies : Research on 1-phenylcyclopentane carboxylic acid, a compound related to 1-Phenylcyclopentanol, involved spectroscopic and quantum computational studies. These studies aid in understanding the molecular structure and properties, which is essential for drug design and molecular docking (Raajaraman et al., 2019).

  • Improving Drug Properties : Bicycloalkyl groups, which include structures similar to 1-Phenylcyclopentanol, have been used to improve drug properties like solubility and decrease nonspecific binding. This has implications for the development of more effective pharmaceuticals (Auberson et al., 2017).

  • Anticonvulsant Activity : Analogs of 1-Phenylcyclopentanol, such as 1-phenylcyclohexylamine, have been examined for anticonvulsant activity. This research expands the potential therapeutic applications of these compounds in treating seizures and related neurological disorders (Thurkauf et al., 1990).

  • Synthesis of Polycyclic Compounds : The synthesis of 1-aryl-bicyclo-alkanes and 1-phenyl-dimethyl-cyclopentane demonstrates the utility of these compounds in creating complex molecular structures, which is important in synthetic organic chemistry (Krief & Barbeaux, 1991).

  • Development of Drug-like Bicyclopentanes : Bicyclo[1.1.1]pentane, a structure related to 1-Phenylcyclopentanol, has been utilized in the development of drug-like compounds with high passive permeability and improved metabolic stability. This highlights the role of these structures in advancing drug discovery (Zhang et al., 2020).

  • Enantioselective Synthesis : The efficient synthesis of enantiomers of 3-phenylcyclopentanol derivatives, achieved through lipase-catalyzed transesterification, demonstrates the importance of these compounds in enantioselective synthesis and their potential in creating biologically active compounds (Okumura et al., 2002).

Safety And Hazards

When handling 1-Phenylcyclopentanol, it is advised to avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols . Further processing of solid materials may result in the formation of combustible dusts .

properties

IUPAC Name

1-phenylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHZGJVAQFFNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146798
Record name Benzene, cyclopent-1-yl-1-ol-
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URL https://comptox.epa.gov/dashboard/DTXSID80146798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclopentanol

CAS RN

10487-96-4
Record name Benzene, cyclopent-1-yl-1-ol-
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Record name 10487-96-4
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Record name Benzene, cyclopent-1-yl-1-ol-
Source EPA DSSTox
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Record name 1-Phenyl-1-cyclopentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
WH Tallent - The Journal of Organic Chemistry, 1956 - ACS Publications
The dehydration of¿ rans-2-phenylcyclohexanol with 85% phosphoric acidleads to a mixture of products which include 1-benzyl cyclopentene, benz-alcyclopentane, 1-phenyl cy cl …
Number of citations: 10 pubs.acs.org
N NOROOZI-PESYAN, J KALAPHY… - Turkish Journal of …, 2009 - journals.tubitak.gov.tr
… 2-Methyl-1-phenylcyclopentene and 3-methyl-2-phenylcyclopentene were regioselectively obtained from 2-methyl-1-phenylcyclopentanol. C chemical shifts for the α-methylene carbon …
Number of citations: 5 journals.tubitak.gov.tr
RG Zepp, MM Gumz, WL Miller… - The Journal of Physical …, 1998 - ACS Publications
… In addition to the cyclobutanols, we detected a small amount (∼2% yield) of 1-phenylcyclopentanol, a product from cyclization of the 1,5-biradical formed from δ-hydrogen abstraction. …
Number of citations: 74 pubs.acs.org
T Poon, BP Mundy, J McIntyre, L Woods… - Journal of chemical …, 1997 - ACS Publications
… The reaction of phenylmagnesium bromide with 2methylcyclopentanone (1) followed by acidic workup yields the unsymmetrical 2-methyl-1-phenylcyclopentanol (2). The acid-catalyzed …
Number of citations: 9 pubs.acs.org
TI Bieber, EH Eisman - The Journal of Organic Chemistry, 1962 - ACS Publications
… identical with 1phenylcyclopentene synthesized according to Bauer7 by addition of phenyl Grignard reagent to cyclopentanone and dehydration of the resulting 1-phenylcyclopentanol …
Number of citations: 20 pubs.acs.org
RD Kleene, GW Wheland - Journal of the American Chemical …, 1941 - ACS Publications
… This procedure, however, proved unsatisfactory for the methyl ethers of 1phenylcyclohexanol and of 1-phenylcyclopentanol. These substances were made, therefore,by the method of …
Number of citations: 11 pubs.acs.org
RC Fuson, ME Davis, BH Wojcik… - Journal of the American …, 1934 - ACS Publications
… , was prepared from cyclopentanone (I) by way of 1-phenylcyclopentanol (II) and 1phenylcyclopentene (III). … The crude 1phenylcyclopentanol obtained by treating cyclopentanone with …
Number of citations: 3 pubs.acs.org
GH Anderson, JG Smith - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… The yellow oily residue of crude 1-phenylcyclopentanol was vacuum distilled in the presence of 0.25 g of sodium carbonate yielding 39.5 g (50% yield) bp 99-102' at 2 mm. Nuclear …
Number of citations: 41 cdnsciencepub.com
CT Wang, M Li, YN Ding, WX Wei, Z Zhang… - Organic …, 2021 - ACS Publications
… 1-Phenylcyclopropanol and 1-phenylcyclopentanol were also investigated under the … of its high activity; on the contrary, 1-phenylcyclopentanol did not exhibit any reactivity due to low …
Number of citations: 17 pubs.acs.org
D Wang, J Mao, C Zhu - Chemical Science, 2018 - pubs.rsc.org
… At the outset, we implemented the reaction parameter survey with the less strained 1-phenylcyclopentanol 1a as a model substrate and NBS as a bromine source (Table 1). It was found …
Number of citations: 109 pubs.rsc.org

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